Cas no 1806875-82-0 (4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)

4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine
-
- Inchi: 1S/C8H3F5N2O/c9-6(10)4-1-3(2-14)5(7(16)15-4)8(11,12)13/h1,6H,(H,15,16)
- InChI Key: VOLCXIPXAVHZLC-UHFFFAOYSA-N
- SMILES: FC(C1C(NC(C(F)F)=CC=1C#N)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 437
- XLogP3: 1.2
- Topological Polar Surface Area: 52.9
4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029042874-1g |
4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine |
1806875-82-0 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
Alichem | A029042874-500mg |
4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine |
1806875-82-0 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
Alichem | A029042874-250mg |
4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine |
1806875-82-0 | 97% | 250mg |
$960.00 | 2022-03-31 |
4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine Related Literature
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine
4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine (CAS No. 1806875-82-0) is a highly specialized organic molecule belonging to the pyridine derivative family. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by the presence of multiple functional groups, including a cyano group at position 4, a difluoromethyl group at position 6, a hydroxyl group at position 2, and a trifluoromethyl group at position 3. These substituents contribute to its distinctive reactivity and biological activity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to modulate enzyme activity and interact with biological targets such as kinases and receptors. The cyano group in this compound is known to enhance electron-withdrawing effects, which can influence the molecule's electronic properties and bioavailability. Similarly, the trifluoromethyl group introduces steric hindrance and further modulates the molecule's pharmacokinetic profile. These features make 4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine a promising candidate for developing novel therapeutic agents.
In the context of agrochemicals, this compound has been explored for its potential as a herbicide or fungicide. The hydroxyl group at position 2 plays a critical role in hydrogen bonding, which can enhance the molecule's solubility and stability in aqueous environments. This property is particularly advantageous for agricultural applications where sustained release and efficacy are desired. Furthermore, the difluoromethyl group contributes to the molecule's lipophilicity, enabling better penetration into plant tissues.
From a synthetic perspective, the preparation of 4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine involves multi-step reactions that require precise control over reaction conditions. Researchers have employed various strategies, including nucleophilic substitution, electrophilic substitution, and coupling reactions, to synthesize this compound efficiently. Recent advancements in catalytic methods have further improved the yield and purity of this compound, making it more accessible for large-scale production.
The toxicity profile of 4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine has been extensively studied to ensure its safe use in commercial applications. Acute toxicity studies indicate that this compound exhibits low toxicity at typical application doses, with no significant adverse effects observed in experimental models. However, chronic toxicity studies are still underway to fully understand its long-term impact on human health and the environment.
Looking ahead, the versatility of 4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine presents numerous opportunities for innovation across diverse industries. Its ability to act as both a precursor for advanced materials and an active ingredient in pharmaceutical formulations underscores its importance in modern chemistry. As research continues to uncover new applications for this compound, it is expected to play an increasingly pivotal role in driving advancements in science and technology.
1806875-82-0 (4-Cyano-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine) Related Products
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)




